2-(4-Methyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-one
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Overview
Description
WAY-603656 is a chemical compound with the molecular formula C11H8N2OS2 and a molecular weight of 248.32 g/mol . . This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of WAY-603656 involves several steps, starting with the preparation of the core structure, 1,2-Benzisothiazol-3(2H)-one. The synthetic route typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid to form the benzisothiazolone ring . The subsequent introduction of the 4-methyl-2-thiazolyl group is achieved through a substitution reaction using appropriate thiazole derivatives under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
WAY-603656 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized benzisothiazolones and thiazoles .
Scientific Research Applications
WAY-603656 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of WAY-603656 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to reduced levels of reactive oxygen species and subsequent cellular protection . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating inflammatory and apoptotic processes .
Comparison with Similar Compounds
WAY-603656 can be compared with other similar compounds, such as:
1,2-Benzisothiazol-3(2H)-one: This compound shares the core structure with WAY-603656 but lacks the thiazole substituent, resulting in different chemical and biological properties.
4-Methyl-2-thiazolyl derivatives: These compounds share the thiazole ring with WAY-603656 but differ in the substituents on the benzisothiazolone ring, leading to variations in reactivity and applications.
The uniqueness of WAY-603656 lies in its specific combination of the benzisothiazolone and thiazole moieties, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H8N2OS2 |
---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H8N2OS2/c1-7-6-15-11(12-7)13-10(14)8-4-2-3-5-9(8)16-13/h2-6H,1H3 |
InChI Key |
SIAIUZRYGLHACR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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